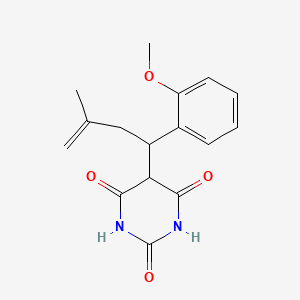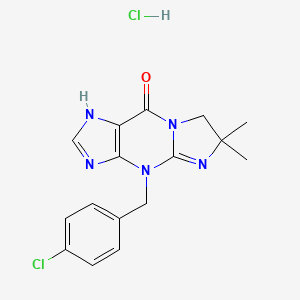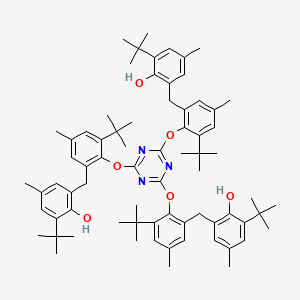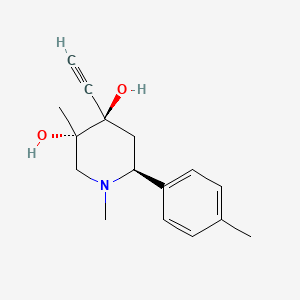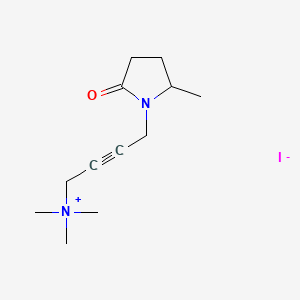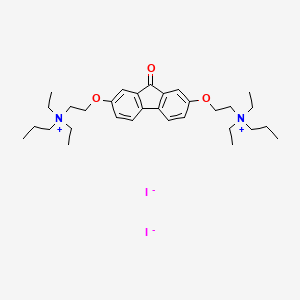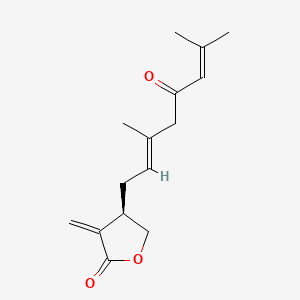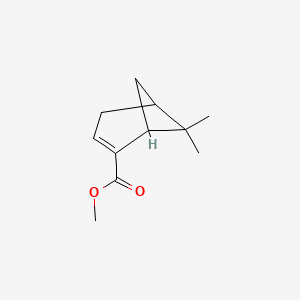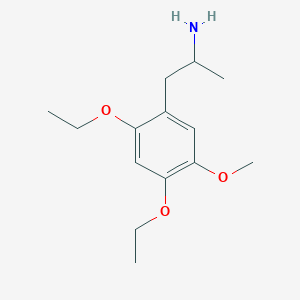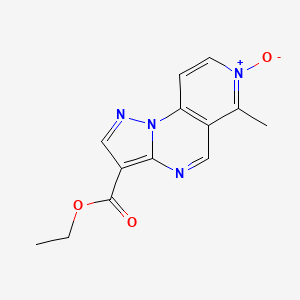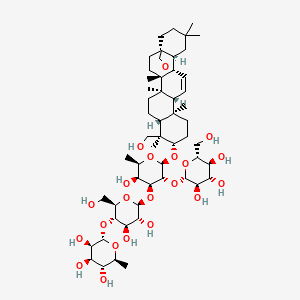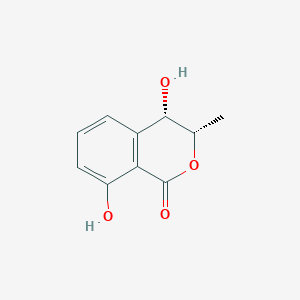
4-Hydroxymellein, (3S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxymellein can be synthesized through various methods. One common approach involves the purification from the mycelium of fungi such as Cercospora taiwanensis . The compound can be isolated and characterized using spectroscopic methods .
Industrial Production Methods: Industrial production of 4-Hydroxymellein typically involves fermentation processes using fungi that naturally produce this compound. The fermentation conditions, including the type of medium, temperature, and pH, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymellein undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce 4-Hydroxymellein.
Substitution: Various nucleophiles can be used in substitution reactions to modify the hydroxyl groups in 4-Hydroxymellein.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
4-Hydroxymellein has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxymellein involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity in bacteria . In cancer cells, 4-Hydroxymellein induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
4-Hydroxymellein is part of the mellein family, which includes several similar compounds:
®-Mellein: Another member of the mellein family, known for its antimicrobial properties.
5-Methylmellein: Exhibits similar biological activities but differs in its methylation pattern.
4,6-Dihydroxymellein: Contains an additional hydroxyl group, which alters its chemical reactivity and biological activity.
Compared to these compounds, 4-Hydroxymellein is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 4 and 8 positions, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
60132-20-9 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9+/m0/s1 |
InChI Key |
STSOHAOGZMLWFR-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=C(C(=CC=C2)O)C(=O)O1)O |
Canonical SMILES |
CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


